molecular formula C19H12Br2ClN5O2 B10928161 3,5-bis(4-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10928161
M. Wt: 537.6 g/mol
InChI Key: QRPOXQBDLJAHFD-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes bromophenyl, chloro, and nitro groups attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via a halogenation reaction, where bromine is added to the phenyl rings.

    Chlorination: The chloro group is introduced through a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Nitro Group: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Final Coupling: The final step involves coupling the nitro-substituted pyrazole with the bromophenyl and chloro-substituted intermediates under suitable conditions, such as using a base like potassium carbonate in a polar solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromophenyl and chloro groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-bis(4-bromophenyl)-4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions

Properties

Molecular Formula

C19H12Br2ClN5O2

Molecular Weight

537.6 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C19H12Br2ClN5O2/c20-14-5-1-12(2-6-14)18-17(22)19(13-3-7-15(21)8-4-13)26(24-18)11-25-10-16(9-23-25)27(28)29/h1-10H,11H2

InChI Key

QRPOXQBDLJAHFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC=C(C=C4)Br)Cl)Br

Origin of Product

United States

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